N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide

Description

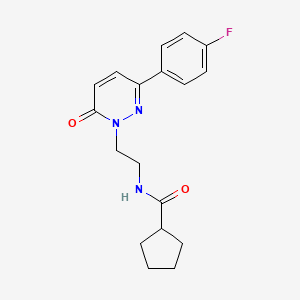

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide is a pyridazine derivative featuring a 4-fluorophenyl substituent at the 3-position of the pyridazine ring, an ethyl linker, and a terminal cyclopentanecarboxamide group.

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c19-15-7-5-13(6-8-15)16-9-10-17(23)22(21-16)12-11-20-18(24)14-3-1-2-4-14/h5-10,14H,1-4,11-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJBIDCNSDCDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the pyridazinone-fluorophenyl intermediate with cyclopentanecarboxylic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Reagents: EDCI, DCC

Bases: Triethylamine, sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors in the body.

Pharmacology: Studies can investigate its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties.

Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide depends on its specific target in the body. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

- The target compound’s balance of rigidity (cyclopentane) and polarity (pyridazine) positions it as a promising candidate for central nervous system (CNS) targets, where moderate lipophilicity is critical for blood-brain barrier penetration.

- Compound 5a’s sulfonamide group may limit CNS penetration but could be advantageous for peripheral targets like carbonic anhydrases .

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1282131-83-2

- Molecular Formula: C18H16FN5O2S

- Molecular Weight: 385.4 g/mol

The compound features a complex structure that includes a pyridazinone core and a cyclopentanecarboxamide moiety, which contribute to its biological activity. The presence of the fluorophenyl group may enhance its interaction with biological targets, potentially increasing its efficacy.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, particularly those related to cancer progression.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression Regulation : The compound might affect the transcription of genes associated with tumor growth and survival.

Biological Activity and Case Studies

Research has indicated that compounds similar to this compound exhibit notable anti-cancer properties. For instance, studies on related pyridazine derivatives have shown:

- Antitumor Activity : In vitro studies revealed that these compounds can significantly inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer). IC50 values for these compounds were often in the low micromolar range, indicating potent activity against tumor cells .

- Mechanisms of Action : Flow cytometry analyses demonstrated that treatment with these compounds led to increased apoptosis rates in cancer cells, suggesting that they promote programmed cell death as part of their antitumor mechanism. For example, apoptosis rates in HepG2 cells increased significantly after treatment with related compounds at varying concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known pyridazine derivatives:

| Compound Name | Structure Features | Antitumor Activity (IC50 μM) |

|---|---|---|

| FNA (Fluorinated Benzamide Derivative) | Fluorinated aromatic ring | 1.30 |

| SAHA (Suberoylanilide Hydroxamic Acid) | Hydroxamic acid group | 17.25 |

| New Pyridazine Derivative | Similar core structure | 12.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.